(4-Chlorothiophen-2-YL)methanamine
Description
(4-Chlorothiophen-2-YL)methanamine (CAS: 214759-19-0) is a heterocyclic amine featuring a chlorinated thiophene backbone. Its molecular formula is C₅H₆ClNS, with a molecular weight of 147.63 g/mol . The compound is synthesized via reduction of nitrile intermediates or direct functionalization of the thiophene ring, yielding a yellow oil with a reported 67% yield . Key spectroscopic data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 6.96 (s, 1H), 6.78 (s, 1H), 3.99 (s, 2H), 1.71 (br s, 2H).
- ¹³C NMR (126 MHz, CDCl₃): δ 143.2 (C-Cl), 126.8, 124.5, 118.3, 41.5 (CH₂NH₂) .
The chlorine substituent at the 4-position of the thiophene ring enhances electronic polarization, making the compound a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-chlorothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLPZWJCNIRBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626918 | |
| Record name | 1-(4-Chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-19-0 | |
| Record name | 4-Chloro-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214759-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorothiophen-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiophen-2-YL)methanamine typically involves the reaction of 4-chlorothiophene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-chlorothiophene, formaldehyde, and ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 60-80°C.
Procedure: 4-chlorothiophene is first reacted with formaldehyde to form an intermediate, which is then treated with ammonia to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of 4-chlorothiophene in the presence of a suitable catalyst, followed by amination with ammonia under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothiophen-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorothiophen-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorothiophen-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The compound’s ability to modulate these pathways makes it a potential candidate for the development of anti-inflammatory drugs .
Comparison with Similar Compounds
Positional Isomers: Chlorothiophene Derivatives
- (3-Chlorothiophen-2-YL)methanamine (6p)
- Molecular Formula: C₅H₆ClNS (identical to the 4-Cl isomer).
- Yield: 59% (lower than the 4-Cl isomer) .
- Key Difference: Chlorine at the 3-position reduces steric accessibility for nucleophilic reactions compared to the 4-position. This isomer exhibits weaker electronic polarization , impacting its reactivity in downstream derivatization .
Heterocycle-Substituted Methanamines
(4-Chloropyridin-2-YL)methanamine
- Molecular Formula: C₆H₇ClN₂.
- Molecular Weight: 142.59 g/mol .
- Key Difference: Replacement of thiophene’s sulfur with pyridine’s nitrogen increases basicity (pKa ~6.5 vs. thiophene’s ~2.8). This enhances solubility in aqueous media and alters binding affinity to biological targets like enzymes or receptors .
(2-(4-Chlorophenyl)oxazol-4-YL)methanamine
Complex Pharmacophore Derivatives
- (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine
Structural and Functional Data Table
Biological Activity
(4-Chlorothiophen-2-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a chlorine atom at the 4-position and an amine group. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of the microbial growth) below 10 µM against specific pathogens, indicating strong antibacterial activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It is suggested that this compound may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The amine group can form hydrogen bonds with various biomolecules, influencing enzyme activity and potentially leading to inhibition or activation of specific metabolic pathways.
- Halogen Bonding : The chlorine atom may participate in halogen bonding, enhancing the compound's binding affinity to target proteins.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using disk diffusion methods. Results showed significant inhibition zones compared to controls, supporting its potential as a therapeutic agent .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on human fibroblast cell lines, revealing that while the compound exhibited antimicrobial properties, it also displayed selective cytotoxicity at higher concentrations .
- Pharmacological Evaluation : Further pharmacological studies indicated that this compound could modulate cellular signaling pathways related to inflammation and immune responses, suggesting its utility in drug development for inflammatory conditions.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Chlorine at 4-position; amine group | Antimicrobial, anti-inflammatory |
| (4-Bromothiophen-2-YL)methanamine | Bromine instead of chlorine | Similar antimicrobial activity but varied potency |
| (4-Methylthiophen-2-YL)methanamine | Methyl group instead of halogen | Reduced biological activity compared to halogenated variants |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
